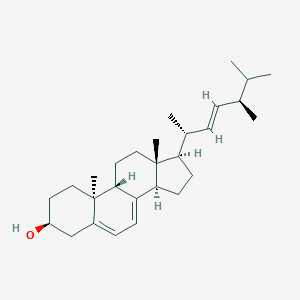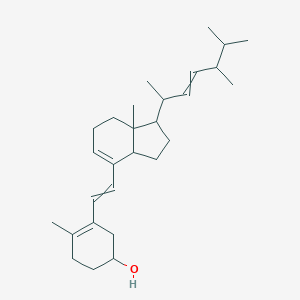
速激甾醇
描述
Tachysterol is a secosteroid, a type of compound that is closely related to steroids but with a broken ring structure. It is an intermediate product in the synthesis of vitamin D from its precursors. Tachysterol is formed through the ultraviolet irradiation of 7-dehydrocholesterol or ergosterol. It plays a significant role in the photophysical and photochemical regulation of vitamin D photosynthesis .
科学研究应用
Tachysterol has several scientific research applications across various fields:
Chemistry:
- Tachysterol is used as an intermediate in the synthesis of vitamin D and its analogs. It serves as a precursor for the production of various vitamin D derivatives used in research and pharmaceutical applications .
Biology:
- In biological research, tachysterol is studied for its role in the photochemical regulation of vitamin D synthesis. It helps in understanding the mechanisms of vitamin D metabolism and its effects on biological systems .
Medicine:
- Tachysterol and its derivatives are investigated for their potential therapeutic applications. They are studied for their effects on calcium metabolism, bone health, and their potential use in treating conditions like rickets and osteoporosis .
Industry:
- In the industrial sector, tachysterol is used in the production of vitamin D supplements and fortified foods. It is also utilized in the synthesis of other bioactive compounds with potential health benefits .
作用机制
Target of Action
Tachysterol primarily targets the vitamin D receptor (VDR) . This receptor is crucial for regulating calcium and phosphate homeostasis in the body. By binding to VDR, tachysterol influences the expression of genes involved in bone formation and mineralization .
Mode of Action
Once tachysterol binds to the VDR, the receptor-ligand complex undergoes a conformational change, allowing it to interact with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, known as vitamin D response elements (VDREs), in the promoter regions of target genes. This binding regulates the transcription of genes involved in calcium absorption and bone metabolism .
Biochemical Pathways
Tachysterol affects several biochemical pathways, including:
- Phosphate Homeostasis Pathway : Influences the expression of genes involved in phosphate transport and metabolism .
Pharmacokinetics
The pharmacokinetics of tachysterol involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of tachysterol include:
- Gene Expression Modulation : Alters the expression of genes involved in bone metabolism and calcium homeostasis .
Action Environment
Environmental factors influencing tachysterol’s action include:
- Health Conditions : Conditions like liver or kidney disease can impair the metabolism and action of tachysterol .
Tachysterol’s role in regulating calcium and phosphate homeostasis makes it a vital compound for maintaining bone health and preventing disorders like rickets and osteomalacia.
: DrugBank - Dihydrotachysterol : Vitamin D: Production, Metabolism and Mechanisms of Action
生化分析
Biochemical Properties
Tachysterol interacts with various biomolecules in its role in vitamin D photosynthesis. Its electronic absorption properties and excited state dynamics have been studied using time-dependent density functional theory (TDDFT), second-order approximate coupled cluster theory (CC2), and non-adiabatic surface hopping molecular dynamics .
Cellular Effects
Tachysterol’s effects on cells are primarily related to its role in vitamin D photosynthesis. It influences cell function by regulating the synthesis of vitamin D, which is crucial for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tachysterol exerts its effects at the molecular level through several mechanisms. After photoexcitation, the first excited singlet state (S1) of tachysterol decays, characterized by a strong twisting of the central double bond . This leads to interconversion between different rotamers of the molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tachysterol change over time. The compound shows a high degree of stability, with the S1 state decaying with a lifetime of 882 fs . Over time, tachysterol acts mainly as a Sun shield, suppressing previtamin D formation .
Metabolic Pathways
Tachysterol is involved in the metabolic pathway of vitamin D photosynthesis. It interacts with various enzymes and cofactors in this process .
准备方法
Synthetic Routes and Reaction Conditions: Tachysterol is synthesized through the ultraviolet irradiation of 7-dehydrocholesterol or ergosterol. The process involves the exposure of these precursors to ultraviolet light, which induces a series of photochemical reactions leading to the formation of tachysterol. The reaction conditions, such as the intensity and wavelength of the ultraviolet light, reaction temperature, and time, are critical factors that influence the yield and purity of tachysterol .
Industrial Production Methods: In industrial settings, the production of tachysterol involves the use of specialized photoreactors designed to optimize the irradiation process. These reactors ensure uniform exposure of the precursor compounds to ultraviolet light, thereby maximizing the yield of tachysterol. The process is monitored and controlled to maintain optimal reaction conditions, such as temperature and light intensity .
化学反应分析
Types of Reactions: Tachysterol undergoes various chemical reactions, including oxidation, reduction, and isomerization. These reactions are influenced by the specific reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Tachysterol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of tachysterol can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Isomerization: Tachysterol can undergo isomerization to form other vitamin D derivatives under the influence of ultraviolet light or heat.
Major Products Formed:
Oxidation: Oxidation of tachysterol can lead to the formation of various oxidized derivatives, including hydroxy and keto compounds.
Reduction: Reduction of tachysterol results in the formation of dihydrotachysterol, a compound with significant biological activity.
Isomerization: Isomerization of tachysterol can produce previtamin D and other related compounds.
相似化合物的比较
Lumisterol: Another photoproduct of 7-dehydrocholesterol, lumisterol is formed alongside tachysterol during ultraviolet irradiation.
Previtamin D: Formed from tachysterol through isomerization, previtamin D is a direct precursor to vitamin D.
Dihydrotachysterol: A reduced form of tachysterol, dihydrotachysterol has significant biological activity and is used in the treatment of conditions related to calcium metabolism.
Uniqueness of Tachysterol: Tachysterol is unique due to its role as an intermediate in the synthesis of vitamin D and its ability to undergo various photochemical reactions. Its formation and subsequent conversion to other vitamin D derivatives are critical steps in the regulation of vitamin D metabolism. Additionally, tachysterol’s ability to act as a sun shield, suppressing the formation of previtamin D under certain conditions, highlights its unique photoprotective properties .
属性
CAS 编号 |
115-61-7 |
|---|---|
分子式 |
C28H44O |
分子量 |
396.6 g/mol |
IUPAC 名称 |
(1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h8-10,12-13,19-20,22,25-27,29H,7,11,14-18H2,1-6H3/b10-9+,13-12+/t20?,22-,25+,26-,27+,28-/m1/s1 |
InChI 键 |
XQFJZHAVTPYDIQ-KAYODBBKSA-N |
SMILES |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C |
手性 SMILES |
CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/C(C)C(C)C)C |
规范 SMILES |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C |
外观 |
Clear Colorless Gel to Pale Yellow Solid |
Key on ui other cas no. |
115-61-7 |
同义词 |
Ergocalciferol EP Impurity E; Tachysterol2; (1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Tachysterol (Tachysterol2) has the molecular formula C28H44O and a molecular weight of 396.65 g/mol.
ANone: Yes, studies have utilized various spectroscopic techniques to characterize tachysterol:
- UV Spectroscopy: Tachysterol exhibits a characteristic UV absorption spectrum with a maximum absorption wavelength (λmax) around 280 nm. [, , , ] The exact λmax and spectral features can vary slightly depending on the solvent and experimental conditions.
- Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been used to study the conformational equilibrium and chirality of tachysterol and its isomers. [, ]
A: Tachysterol is formed through the UV irradiation of provitamin D (7-dehydrocholesterol) or previtamin D. [, , , ] This photochemical reaction is reversible, and tachysterol can be converted back to previtamin D under specific light conditions. [, ]
A: Yes, the wavelength of UV light significantly impacts the photochemical conversion of provitamin D and the ratio of products formed, including tachysterol. [, , ] Shorter wavelengths tend to favor tachysterol formation, while longer wavelengths within the UVB range promote previtamin D production. [, ]
A: Yes, temperature plays a crucial role in the photochemical and thermal reactions of vitamin D and its isomers, including tachysterol. [, ] Lower temperatures generally favor the accumulation of previtamin D, while higher temperatures promote the formation of tachysterol and other photoproducts. []
A: While both tachysterol and vitamin D undergo metabolic transformations, their metabolic pathways and products can differ. [] Research suggests that 25-hydroxytachysterol is a major metabolite of tachysterol. []
A: High-performance liquid chromatography (HPLC) is commonly employed to separate and quantify tachysterol in mixtures containing other vitamin D photoisomers. [, ] Different chromatographic techniques, such as normal phase and reverse phase HPLC, can be utilized to achieve efficient separation and detection. []
A: Research on tachysterol has explored its use as a starting material for the synthesis of other vitamin D analogs. [, ] Its unique photochemical properties have also been investigated for potential applications in material science and photochemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


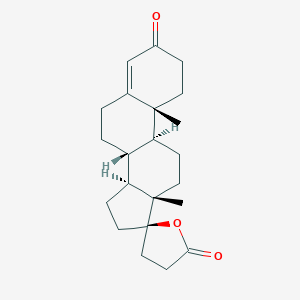
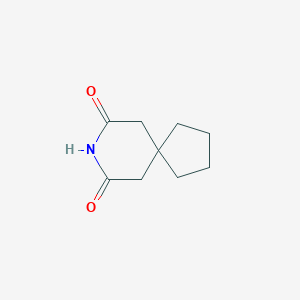
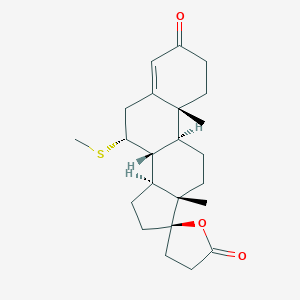


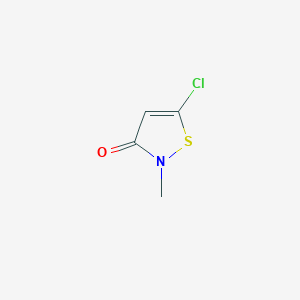
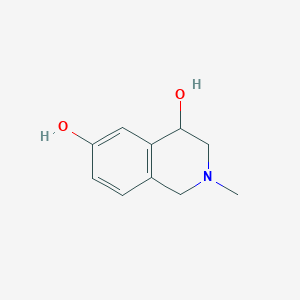


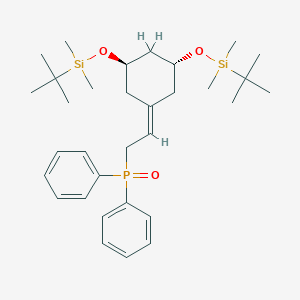
![(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B196328.png)
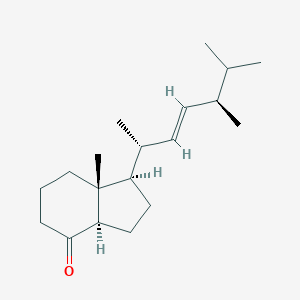
![(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B196342.png)
